tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H19FN4O2 and a molecular weight of 282.31 g/mol . It is commonly used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Scientific Research Applications
tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of related compounds.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 5-fluoropyrimidine-2-amine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols .
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific fluoropyrimidine structure, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[(5-fluoropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWORVPHFHDKDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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